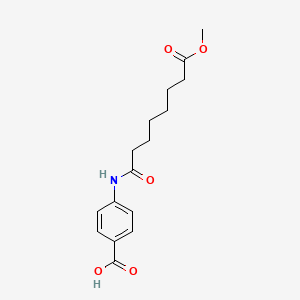
4-(8-Methoxy-8-oxooctanamido)benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(8-Methoxy-8-oxooctanamido)benzoic acid is a compound that can be associated with benzoic acid derivatives. Benzoic acids are crucial structural motifs in drug molecules and natural products, and their derivatives often exhibit a range of biological activities. The compound contains a benzoic acid moiety linked to an amide group, which in turn is connected to a methoxy-substituted alkyl chain. This structure suggests potential for various chemical transformations and biological interactions.
Synthesis Analysis
The synthesis of benzoic acid derivatives can be complex, involving selective functionalization of the benzoic acid core. For instance, the meta-C–H functionalization of benzoic acid derivatives has been achieved using a nitrile-based sulfonamide template, with molecular oxygen as the terminal oxidant . Although the specific synthesis of 4-(8-Methoxy-8-oxooctanamido)benzoic acid is not detailed in the provided papers, similar methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often analyzed using computational methods such as Density Functional Theory (DFT). For example, a DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid provided insights into its structure, vibrational properties, and chemical reactivity descriptors . Similar computational approaches could be used to analyze the molecular structure of 4-(8-Methoxy-8-oxooctanamido)benzoic acid, predicting its reactivity and properties.
Chemical Reactions Analysis
Benzoic acid derivatives can undergo various chemical reactions. The conversion of methoxycinnamic acids into hydroxybenzoic acids in Vanilla planifolia cultures indicates that the methoxy group at the 4-position can be demethylated . Additionally, the Mitsunobu reaction, which involves the inversion of secondary alcohols to esters, can be performed using benzoic acid derivatives . These reactions highlight the chemical versatility of benzoic acid derivatives, which could extend to 4-(8-Methoxy-8-oxooctanamido)benzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives can be influenced by their functional groups. For instance, the presence of methoxy groups can affect the molecule's polarity and solubility. The study of 4-bromo-3-(methoxymethoxy) benzoic acid using DFT revealed important reactivity descriptors and non-linear optical properties, which are altered by solvation . These findings suggest that the physical and chemical properties of 4-(8-Methoxy-8-oxooctanamido)benzoic acid would also be worth investigating, particularly its solubility, reactivity, and potential optical applications.
Wissenschaftliche Forschungsanwendungen
Bio-Öl-Aufwertungsprozess
4-(8-Methoxy-8-oxooctanamido)benzoesäure: spielt eine entscheidende Rolle bei der Entwicklung von Technologien zur Aufwertung von Bio-Öl. Bio-Öl, das aus Biomasse gewonnen wird, ist eine potenzielle Alternative zu fossilen Brennstoffen. Forscher untersuchen die Hydrodeoxygenierung (HDO) von Benzoesäure (einer Modellverbindung für Bio-Öl) unter Verwendung von Nickel-gestützten Katalysatoren. Ziel ist es, eine überlegene Aktivität und Selektivität zu erreichen. Insbesondere der h-Ni/ZSM-5-Katalysator zeigt die höchste Umwandlung von Benzoesäure (97%) aufgrund seiner starken Metall-Träger-Wechselwirkung und der exzellenten Metalldispersion. Andere Katalysatoren produzieren Toluol, Benzol und Cyclohexan, was die Synergie zwischen der Säure des Trägers und den Metallsites hervorhebt .
DNA-bindende Moleküle
Im Bereich der programmierbaren DNA-bindenden Moleküle hat This compound potenzielle Anwendungen. Forscher haben künstliche transkriptionale Aktivatoren entwickelt, die sequenzspezifische Haarnadel-Pyrrol-Imidazol-Polyamide enthalten. Diese Moleküle können spezifische DNA-Sequenzen anvisieren und die Genexpression modulieren. Die einzigartige Struktur und die funktionellen Gruppen der Verbindung tragen zu ihrer Bindungsaffinität und Spezifität bei .
Polymersynthese
Die Amidfunktionalität der Verbindung macht sie wertvoll in der Polymersynthese. Forscher haben sie als Baustein für Polyamide (PI-Polyamide) verwendet. So wurden beispielsweise ein sechsgliedriges PI-Polyamid 4 und ein zehngliedriges PI-Polyamid 6 unter Verwendung dieser Verbindung synthetisiert. Diese Polymere weisen interessante Eigenschaften auf und finden Anwendung in der Materialwissenschaft .
Wirkmechanismus
Target of Action
It’s known that similar compounds can target histone deacetylases (hdacs), which play a crucial role in regulating gene expression .
Biochemical Pathways
Hdac inhibitors, in general, can impact multiple pathways related to gene expression and cellular differentiation .
Result of Action
It’s known that hdac inhibitors can lead to an increase in gene expression, potentially affecting cellular differentiation and function .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-(8-Methoxy-8-oxooctanamido)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves histone deacetylase (HDAC), where 4-(8-Methoxy-8-oxooctanamido)benzoic acid acts as an inhibitor . This inhibition can lead to changes in gene expression by altering the acetylation status of histones. Additionally, 4-(8-Methoxy-8-oxooctanamido)benzoic acid may interact with other proteins involved in cellular signaling pathways, further modulating biochemical processes.
Cellular Effects
The effects of 4-(8-Methoxy-8-oxooctanamido)benzoic acid on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(8-Methoxy-8-oxooctanamido)benzoic acid has been shown to induce apoptosis in certain cancer cell lines, such as A549 (human lung cancer) cells . This apoptotic effect is mediated through the modulation of signaling pathways that regulate cell survival and death. Furthermore, 4-(8-Methoxy-8-oxooctanamido)benzoic acid can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 4-(8-Methoxy-8-oxooctanamido)benzoic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the inhibition of histone deacetylase (HDAC) by 4-(8-Methoxy-8-oxooctanamido)benzoic acid results in increased acetylation of histones, which can enhance the transcription of certain genes . Additionally, 4-(8-Methoxy-8-oxooctanamido)benzoic acid may interact with other proteins and enzymes, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(8-Methoxy-8-oxooctanamido)benzoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(8-Methoxy-8-oxooctanamido)benzoic acid remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to 4-(8-Methoxy-8-oxooctanamido)benzoic acid in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(8-Methoxy-8-oxooctanamido)benzoic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth and modulation of metabolic pathways . At higher doses, 4-(8-Methoxy-8-oxooctanamido)benzoic acid can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
4-(8-Methoxy-8-oxooctanamido)benzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels by modulating the activity of key enzymes . For instance, 4-(8-Methoxy-8-oxooctanamido)benzoic acid may inhibit or activate enzymes involved in the metabolism of fatty acids, amino acids, and carbohydrates. These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 4-(8-Methoxy-8-oxooctanamido)benzoic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 4-(8-Methoxy-8-oxooctanamido)benzoic acid may localize to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects. The distribution of 4-(8-Methoxy-8-oxooctanamido)benzoic acid within tissues can also influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 4-(8-Methoxy-8-oxooctanamido)benzoic acid plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4-(8-Methoxy-8-oxooctanamido)benzoic acid may localize to the nucleus, where it can interact with histones and other nuclear proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, influencing mitochondrial function and cellular metabolism.
Eigenschaften
IUPAC Name |
4-[(8-methoxy-8-oxooctanoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-22-15(19)7-5-3-2-4-6-14(18)17-13-10-8-12(9-11-13)16(20)21/h8-11H,2-7H2,1H3,(H,17,18)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDVZKONTNKEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2515634.png)
![N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B2515635.png)


![3-(5,7-Dimethyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2515641.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2515643.png)


![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2515648.png)
![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)



